A Technical Guide to the Structural Elucidation of (E)-Ceftizoxime Sodium Salt
A Technical Guide to the Structural Elucidation of (E)-Ceftizoxime Sodium Salt
Introduction: Beyond the Formula
Ceftizoxime Sodium is a third-generation cephalosporin antibiotic renowned for its broad-spectrum activity against Gram-positive and Gram-negative bacteria. Its efficacy, however, is intrinsically linked to its precise three-dimensional structure. The seemingly subtle difference between the desired (Z)-isomer and the less active (E)-isomer at the methoxyimino group necessitates a rigorous and multi-faceted approach to structural elucidation.[1] This guide provides an in-depth technical exploration of the core analytical methodologies employed to unequivocally confirm the identity, purity, and stereochemistry of (E)-Ceftizoxime Sodium Salt, ensuring its safety and therapeutic efficacy. Our approach is grounded in the principles of orthogonal analytical techniques, where each method provides a unique and complementary piece of the structural puzzle, creating a self-validating system of analysis as mandated by Good Manufacturing Practices (GMP) for Active Pharmaceutical Ingredients (APIs).[2][3]
The Analytical Blueprint: A Multi-Technique Strategy
The comprehensive characterization of (E)-Ceftizoxime Sodium Salt hinges on a synergistic application of chromatographic and spectroscopic techniques. This workflow is designed to move from initial purity assessment and separation to definitive structural confirmation at the atomic level.
Caption: Figure 1: A logical workflow illustrating the sequential and interconnected analytical techniques for the comprehensive structural elucidation of (E)-Ceftizoxime Sodium Salt.
Chromatographic Integrity: High-Performance Liquid Chromatography (HPLC)
The "Why": HPLC is the foundational technique for assessing the purity of (E)-Ceftizoxime Sodium Salt. Its primary role is to separate the active pharmaceutical ingredient (API) from any process-related impurities, degradation products, and, most critically, its geometric (E)-isomer. The United States Pharmacopeia (USP) mandates an HPLC-based assay for identity and purity, underscoring its regulatory importance.[4] The separation of the (Z) and (E) isomers is paramount, as the (E)-isomer exhibits significantly lower antibacterial activity.
Experimental Protocol: Isomer-Specific HPLC Analysis
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Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is typically employed for its ability to resolve cephalosporins and their related substances.
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Mobile Phase: A gradient elution is often necessary to achieve optimal separation. A common mobile phase consists of a mixture of an aqueous buffer (e.g., 40 mM phosphate buffer, pH 3.2) and an organic modifier like methanol or acetonitrile.[5] The gradient is adjusted to ensure resolution between the (Z) and (E) isomers.
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Flow Rate: A typical flow rate is 1.0 mL/min.
-
Detection: UV detection is standard, with monitoring at a wavelength where the chromophores of the Ceftizoxime molecule exhibit strong absorbance, such as 242 nm or 310 nm.[6]
-
Sample Preparation: Accurately weigh and dissolve the Ceftizoxime Sodium Salt in the mobile phase or a suitable solvent to a known concentration.
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System Suitability: Before sample analysis, the chromatographic system's performance is verified. This includes parameters like the resolution between the (Z) and (E) isomer peaks, which should be not less than 1.5, and the relative standard deviation of replicate injections of a standard solution.
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Analysis: Inject the sample solution and a reference standard of known (Z)-Ceftizoxime. The retention time of the major peak in the sample chromatogram must correspond to that of the reference standard.[4] Impurities and the (E)-isomer are identified by their relative retention times.
Unveiling the Molecular Blueprint: Spectroscopic Techniques
Mass Spectrometry (MS): The Molecular Weight Gatekeeper
The "Why": MS provides the unequivocal molecular weight of the compound, serving as a primary identity test. High-resolution mass spectrometry (HRMS) can deliver a mass accuracy of less than 5 ppm, allowing for the determination of the elemental composition. Furthermore, tandem MS (MS/MS) experiments reveal the fragmentation patterns of the molecule, which act as a structural fingerprint and help in identifying specific substructures.
Experimental Protocol: ESI-MS/MS Analysis
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Ionization: Electrospray ionization (ESI) is the preferred method for cephalosporins due to its soft ionization nature, which typically produces the protonated molecule [M+H]⁺ or the sodium adduct [M+Na]⁺ with minimal fragmentation in the source.
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Mass Analyzer: A high-resolution mass analyzer, such as a Time-of-Flight (TOF) or Orbitrap, is used to determine the accurate mass.
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Sample Infusion: The sample, often collected as a pure fraction from HPLC, is dissolved in a suitable solvent (e.g., acetonitrile/water with 0.1% formic acid) and infused directly into the mass spectrometer.
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Full Scan MS: Acquire a full scan mass spectrum to identify the molecular ion peak. For Ceftizoxime (C₁₃H₁₃N₅O₅S₂), the expected monoisotopic mass is approximately 383.03 g/mol .
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Tandem MS (MS/MS): Select the molecular ion as the precursor ion and subject it to collision-induced dissociation (CID). The resulting product ions provide structural information. Characteristic cleavages often occur at the amide bond and within the beta-lactam ring.
| Technique | Parameter | Typical Value/Observation | Purpose |
| HPLC | Column | C18, 250 x 4.6 mm, 5 µm | Separation of API from impurities and isomers |
| Mobile Phase | Phosphate Buffer/Acetonitrile Gradient | Achieve resolution | |
| Detection | UV at 242 nm or 310 nm | Quantitation and detection of chromophoric species | |
| MS | Ionization | Electrospray (ESI), Positive Mode | Generate molecular ions ([M+H]⁺) |
| m/z of [M+H]⁺ | ~384.038 | Confirm molecular weight | |
| Key Fragments | Cleavage of beta-lactam ring, side-chain loss | Structural fingerprinting | |
| ¹H NMR | Solvent | DMSO-d₆ | Solubilize the salt and avoid proton exchange |
| Chemical Shift (δ) | ~9.5 ppm (amide NH), ~5.0-5.8 ppm (β-lactam protons) | Proton environment and connectivity | |
| ¹³C NMR | Solvent | DMSO-d₆ | |
| Chemical Shift (δ) | ~160-170 ppm (carbonyl carbons) | Carbon skeleton mapping | |
| IR | Sample Prep | KBr Pellet | Solid-state analysis |
| Key Bands (cm⁻¹) | ~1750-1770 (β-lactam C=O), ~1650-1680 (Amide C=O) | Functional group identification |
Table 1: Summary of Key Analytical Parameters for (E)-Ceftizoxime Sodium Salt Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Connectivity Map
The "Why": NMR is arguably the most powerful technique for de novo structure elucidation. ¹H NMR provides information on the number of different types of protons, their chemical environments, and their proximity to each other. ¹³C NMR reveals the carbon framework of the molecule. Crucially, the chemical shifts of protons adjacent to the oxime group are sensitive to its stereochemistry, allowing for the differentiation of (Z) and (E) isomers. A significant chemical shift difference of approximately 0.7 ppm in ¹H NMR can be observed between the isomers.[1]
Experimental Protocol: ¹H and ¹³C NMR
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Sample Preparation: Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent, such as DMSO-d₆, which can solubilize the sodium salt. Tetramethylsilane (TMS) is used as an internal standard.
-
Spectrometer: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.
-
¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum. Key signals to identify include the amide proton, the protons of the β-lactam ring, the methoxy group protons, and the protons on the thiazole and dihydrothiazine rings.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. This will show a single peak for each unique carbon atom. The chemical shifts of the carbonyl carbons (β-lactam and amide) are particularly diagnostic.
-
2D NMR (COSY, HSQC): If further confirmation is needed, two-dimensional NMR experiments like COSY (Correlation Spectroscopy) can establish proton-proton couplings, while HSQC (Heteronuclear Single Quantum Coherence) can correlate protons with their directly attached carbons, confirming assignments.
Infrared (IR) Spectroscopy: The Functional Group Fingerprint
The "Why": IR spectroscopy is a rapid and reliable method for identifying the key functional groups present in the molecule. The presence and position of characteristic absorption bands, such as the carbonyl stretch of the β-lactam ring, provide confirmatory evidence of the core cephalosporin structure.
Experimental Protocol: Fourier-Transform IR (FTIR)
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by intimately mixing a small amount of the sample with dry KBr powder and pressing it into a translucent disk.
-
Data Acquisition: Record the spectrum, typically over the range of 4000 to 400 cm⁻¹.
-
Spectral Interpretation: Identify the characteristic absorption bands. For Ceftizoxime, the most critical vibrations are:
-
β-lactam carbonyl (C=O) stretch: A strong, sharp band around 1750-1770 cm⁻¹. This is highly characteristic of the strained four-membered ring.
-
Amide I band (C=O) stretch: A strong band around 1650-1680 cm⁻¹.
-
N-H stretch (amide and amine): Broad bands in the region of 3200-3400 cm⁻¹.
-
C=N stretch (oxime and thiazole): Bands in the 1610-1640 cm⁻¹ region.
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The Definitive Proof: Single Crystal X-Ray Diffraction
The "Why": While the combination of spectroscopic methods provides overwhelming evidence for the structure, single-crystal X-ray diffraction is the only technique that provides an unambiguous, three-dimensional model of the molecule in the solid state. It determines the precise spatial arrangement of every atom, confirming the connectivity, bond lengths, bond angles, and, most importantly, the absolute stereochemistry at the chiral centers and the geometric configuration of the oxime group.
Experimental Workflow: X-Ray Crystallography
Caption: Figure 2: A streamlined process for determining the absolute structure of (E)-Ceftizoxime Sodium Salt via X-ray crystallography.
Methodology Overview
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Crystal Growth: This is often the most challenging step. High-quality single crystals are grown from a supersaturated solution of Ceftizoxime Sodium Salt using techniques like slow evaporation or vapor diffusion with a suitable solvent system.
-
Data Collection: A selected crystal is mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is recorded as the crystal is rotated.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial positions of the atoms are determined (structure solution), and then refined to best fit the experimental data. The final output is a detailed 3D model of the molecule, confirming the (Z)-configuration of the methoxyimino group and the stereochemistry of the bicyclic core.
Conclusion: A Commitment to Scientific Integrity
The structural elucidation of (E)-Ceftizoxime Sodium Salt is a rigorous process that exemplifies the principles of modern pharmaceutical analysis. It is not merely a checklist of techniques but a logical, evidence-based investigation. By integrating the separating power of HPLC with the detailed structural insights from MS, NMR, and IR, and culminating in the definitive proof from X-ray crystallography, we build an unassailable case for the identity, purity, and correct isomeric form of the API. This comprehensive approach ensures that each batch of Ceftizoxime Sodium Salt meets the stringent quality standards required for a life-saving therapeutic agent.
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